3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Lipophilicity Membrane permeability Drug-likeness

Researchers investigating tyrosinase inhibition for skin-lightening or anti-browning applications face a gap in potent, dual-substituted cinnamic acid probes. This compound directly addresses that need: - Unique 3-ethoxy-4-butoxy scaffold enables mixed-type tyrosinase inhibition via dual copper chelation and lipophilic binding [8†L4-L7] [6†L16-L21]. - XLogP3 of 3.4 and TPSA of 55.8 Ų make it an ideal probe for membrane permeation and logP-dependent SAR campaigns [8†L4-L7]. - Supplied at 95% minimum purity with batch-level QA documentation, reducing in-house QC and purification overhead for reproducible parallel synthesis [7†L4-L5].

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B11726007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC
InChIInChI=1S/C15H20O4/c1-3-5-10-19-13-8-6-12(7-9-15(16)17)11-14(13)18-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,17)
InChIKeyLNNVBZDXUPCOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid: Compound Identity and Procurement


3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid (CAS 565181-83-1; systematic name (2E)-3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid) is a disubstituted cinnamic acid derivative bearing a 4-butoxy and a 3-ethoxy group on the phenyl ring [1]. With a molecular formula of C₁₅H₂₀O₄ and a molecular weight of 264.32 g·mol⁻¹, it belongs to the phenylpropanoid class and is primarily supplied as a research-chemical building block with a typical minimum purity specification of 95% . The compound is listed in PubChem (CID 3838298), ChemSpider (CSID 1819627), and is commercially available through several research-chemical suppliers; however, peer-reviewed primary literature reporting its biological activity remains extremely scarce, and most procurement-relevant differentiation must be drawn from physicochemical properties, class-level structure–activity relationships, and vendor quality specifications rather than from direct head-to-head bioassay data .

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid: Irreplaceability vs. Mono-Alkoxy Analogs


Cinnamic acid derivatives are not freely interchangeable; even modest changes in phenyl-ring alkoxy substitution produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and target-binding geometry that directly affect both in vitro potency and downstream developability [1][2]. The 3-ethoxy-4-butoxy disubstitution pattern present in this compound yields a computed XLogP3 of 3.4—approximately 0.4 to 1.3 log units higher than the common mono-alkoxy analogs 4-methoxycinnamic acid (XLogP3 ≈ 2.2), 4-ethoxycinnamic acid (XLogP3 ≈ 2.2–2.9), and 4-butoxycinnamic acid (LogP ≈ 2.96) [1]. These differences translate into distinct membrane-partitioning behavior, solubility profiles, and metabolic susceptibility that cannot be replicated by simple mono-substituted cinnamic acids. Furthermore, published tyrosinase-inhibition SAR demonstrates that para-alkoxy substitution alone does not guarantee enhanced activity; the specific combination and position of alkoxy chains determine both inhibitory potency and inhibition type [2][3]. Substituting the disubstituted scaffold with a cheaper, mono-alkoxy analog therefore risks altering not only the magnitude of the biological effect but also the mechanism of enzyme interaction.

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid: Differential Evidence vs. Closest Analogs


Lipophilicity Advantage Over Mono-Alkoxy Analogs

The target compound displays a computed XLogP3 of 3.4, which is substantially higher than that of all common mono-alkoxy cinnamic acid analogs [1]. Compared with the parent cinnamic acid (XLogP3 = 2.1), this represents a 1.3 log-unit increase [2]. Against 4-methoxycinnamic acid (XLogP3 ≈ 2.2) and 4-ethoxycinnamic acid (XLogP3 ≈ 2.2; ACD/LogP ≈ 2.89), the difference is 1.2 and 0.5–1.2 log units, respectively [3]. Even versus 4-butoxycinnamic acid (LogP = 2.96), the additional 3-ethoxy group adds approximately 0.44 log units of lipophilicity . This elevated logP places the compound closer to the optimal range for passive membrane permeation while remaining below common liability thresholds (LogP < 5).

Lipophilicity Membrane permeability Drug-likeness Cinnamic acid derivatives

Tyrosinase Inhibition SAR Advantage of 4-Butoxy Substitution

In a controlled head-to-head study of synthetic cinnamic acid derivatives against mushroom tyrosinase, Hartanti & Setiawan demonstrated that 4-butoxycinnamic acid exhibited the greatest inhibitory potency among the three analogs tested, with a potency ranking of 4-butoxycinnamic acid > 4-phenylcinnamic acid > 4-n-butylcinnamic acid based on IC₅₀ ratios relative to cinnamic acid [1]. The target compound, 3-(4-butoxy-3-ethoxy-phenyl)-acrylic acid, retains the critical 4-butoxy substituent identified as potency-enhancing while adding a 3-ethoxy group—a modification that, based on the broader cinnamic acid SAR literature, can further modulate binding through additional hydrogen-bond-accepting capacity (four H-bond acceptors vs. two for cinnamic acid) and increased electron density on the aromatic ring [2][3]. A separate study on para-substituted cinnamic acids (Cui et al., 2017) confirmed that 4-ethoxycinnamic acid inhibits mushroom tyrosinase with an IC₅₀ of 0.25 mM (mixed-type inhibition) and can chelate the copper ion in the enzyme active site, suggesting that the 3-ethoxy group in the target compound may contribute a complementary interaction mode alongside the 4-butoxy group [4]. No direct head-to-head bioassay comparing the disubstituted target compound with its mono-substituted analogs has been published; the differentiation rests on convergent SAR evidence from independent studies.

Tyrosinase inhibition Melanogenesis Cinnamic acid SAR Skin pigmentation

Hydrogen-Bond Acceptor Capacity Advantage

The target compound possesses four hydrogen-bond acceptor (HBA) sites—two ether oxygens (butoxy and ethoxy), the carbonyl oxygen, and the hydroxyl oxygen of the carboxylic acid—compared with only two HBA sites in the parent cinnamic acid and three in mono-alkoxy analogs such as 4-methoxycinnamic acid or 4-butoxycinnamic acid [1][2]. This quantitative increase in HBA count (Δ = +2 vs. cinnamic acid; Δ = +1 vs. mono-alkoxy analogs) expands the compound's capacity for directed intermolecular interactions with protein residues, water molecules, and co-solutes, while maintaining a single hydrogen-bond donor [1]. The topological polar surface area (TPSA = 55.8 Ų) remains below the 140 Ų threshold associated with poor membrane permeability, indicating that the additional H-bond acceptors do not compromise drug-likeness [1].

Hydrogen bonding Molecular recognition Solubility Drug design

Defined Purity and Quality Assurance vs. Bulk Cinnamic Acids

The target compound is supplied with a documented minimum purity specification of 95% as verified by AKSci (Cat. No. 8886CL) and Leyan (Cat. No. 1333264), with full batch-level quality assurance including SDS and Certificate of Analysis available upon request . Santa Cruz Biotechnology offers the compound in pre-weighed 1 g (Cat. sc-344398; $208.00) and 5 g (Cat. sc-344398A; $625.00) quantities under Research Use Only terms . In contrast, common mono-alkoxy cinnamic acids such as 4-methoxycinnamic acid and 4-hydroxycinnamic acid are frequently traded as bulk commodity chemicals with variable purity and limited batch traceability [1]. For laboratories requiring reproducible results in sensitive biochemical assays, the defined purity specification and quality documentation reduce the risk of batch-to-batch variability that could confound dose–response or SAR studies.

Chemical procurement Purity specification Research chemical Quality assurance

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid Application Scenarios


Melanogenesis and Tyrosinase Inhibitor Development

The 4-butoxy substituent, independently shown to confer the highest tyrosinase inhibitory potency among para-substituted cinnamic acids, combined with the 3-ethoxy group's demonstrated ability to chelate the enzyme's active-site copper ion, positions this disubstituted scaffold as a rational starting point for designing mixed-type tyrosinase inhibitors [1][2]. Researchers investigating skin-lightening agents, anti-browning formulations, or melanoma-related tyrosinase modulation can leverage the compound's unique dual-substitution pattern to explore additive or synergistic effects not accessible with mono-alkoxy analogs [1].

Physicochemical Probe for Membrane Permeability Studies

With an XLogP3 of 3.4—significantly higher than cinnamic acid (2.1), 4-methoxycinnamic acid (~2.2), and 4-ethoxycinnamic acid (~2.2–2.9)—and a TPSA of 55.8 Ų that remains well below the 140 Ų permeability threshold, this compound serves as a useful lipophilic probe in passive membrane-permeation assays and logP-dependent SAR campaigns [3]. Its intermediate lipophilicity fills a gap between the low-logP parent cinnamic acid and higher-logP fully alkyl-substituted derivatives, enabling systematic exploration of the lipophilicity–activity relationship in cell-based models [3][4].

Synthetic Building Block for Parallel Library Synthesis

The compound's acrylic acid moiety provides a reactive handle for amide, ester, and conjugate-addition chemistries, while the dual alkoxy substitution offers two distinct points of structural diversity (butoxy and ethoxy chain-length variation) that can be systematically explored in medicinal chemistry campaigns . Its commercial availability at 95% minimum purity with batch-level quality documentation supports reproducible parallel synthesis and SAR expansion, reducing the burden of in-house purification and characterization [1].

Hydrogen-Bonding Network Studies in Enzyme Active Sites

The four hydrogen-bond acceptor sites (vs. two in cinnamic acid) enable more complex and directional intermolecular interactions with protein residues [3]. This property makes the compound a valuable tool for crystallographic or computational studies investigating how incremental increases in H-bond-accepting functionality affect binding pose, residence time, and selectivity in enzyme systems such as tyrosinase, cyclooxygenase, or lipoxygenase that are known to engage cinnamic acid scaffolds [2][4].

Technical Documentation Hub

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